[(5-Chloro-2-nitrophenyl)methylidene]propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-Chloro-2-nitrophenyl)methylidene]propanedioic acid is an organic compound characterized by the presence of a chloro and nitro group attached to a benzene ring, along with a propanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Chloro-2-nitrophenyl)methylidene]propanedioic acid typically involves the reaction of 5-chloro-2-nitrobenzaldehyde with malonic acid in the presence of a base such as pyridine. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde group of 5-chloro-2-nitrobenzaldehyde reacts with the active methylene group of malonic acid to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(5-Chloro-2-nitrophenyl)methylidene]propanedioic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
[(5-Chloro-2-nitrophenyl)methylidene]propanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(5-Chloro-2-nitrophenyl)methylidene]propanedioic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
[(5-Bromo-2-nitrophenyl)methylidene]propanedioic acid: Similar structure with a bromo group instead of a chloro group.
[(5-Methyl-2-nitrophenyl)methylidene]propanedioic acid: Similar structure with a methyl group instead of a chloro group.
[(5-Chloro-2-aminophenyl)methylidene]propanedioic acid: Similar structure with an amino group instead of a nitro group.
Uniqueness
[(5-Chloro-2-nitrophenyl)methylidene]propanedioic acid is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields.
Properties
CAS No. |
86209-36-1 |
---|---|
Molecular Formula |
C10H6ClNO6 |
Molecular Weight |
271.61 g/mol |
IUPAC Name |
2-[(5-chloro-2-nitrophenyl)methylidene]propanedioic acid |
InChI |
InChI=1S/C10H6ClNO6/c11-6-1-2-8(12(17)18)5(3-6)4-7(9(13)14)10(15)16/h1-4H,(H,13,14)(H,15,16) |
InChI Key |
COFKONCDRIZNFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=C(C(=O)O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.